Bromo(dimethyl)octylsilane

Description

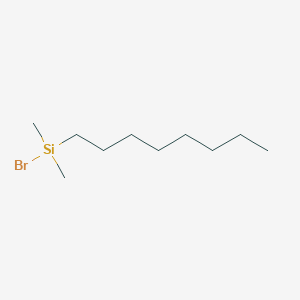

Bromo(dimethyl)octylsilane is an organosilicon compound characterized by a bromine atom, dimethyl groups, and an octyl chain bonded to a silicon center. This structure confers unique chemical properties, including enhanced reactivity due to the bromine substituent and steric modulation from the dimethyl groups. The octyl chain contributes to solubility in nonpolar solvents, making it useful in applications such as surface modification, polymer synthesis, and intermediates in organometallic reactions.

Properties

CAS No. |

876727-49-0 |

|---|---|

Molecular Formula |

C10H23BrSi |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

bromo-dimethyl-octylsilane |

InChI |

InChI=1S/C10H23BrSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 |

InChI Key |

GMWBJIVQYWGANX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Si](C)(C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(dimethyl)octylsilane can be synthesized through various methods. One common approach involves the reaction of octylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

C8H17MgBr+(CH3)2SiCl→C10H23BrSi+MgClBr

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions, where octylmagnesium bromide is reacted with dimethylchlorosilane in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bromo(dimethyl)octylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding silanols.

Oxidation Reactions: The silicon atom can be oxidized to form siloxanes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrosilane.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) are used.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

Major Products

Substitution: Silanols (e.g., dimethyloctylsilanol)

Oxidation: Siloxanes (e.g., dimethyloctylsiloxane)

Reduction: Hydrosilanes (e.g., dimethyloctylsilane)

Scientific Research Applications

Bromo(dimethyl)octylsilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.

Industry: Utilized in the production of hydrophobic coatings and as a coupling agent in the manufacture of composite materials.

Mechanism of Action

The mechanism of action of bromo(dimethyl)octylsilane primarily involves its ability to form stable bonds with various substrates. The bromine atom acts as a leaving group, allowing the silicon atom to form bonds with other atoms or molecules. This reactivity is exploited in various applications, such as surface modification and the synthesis of complex organosilicon compounds.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Halogenated Silanes

- Chloro(dimethyl)octylsilane : Replacing bromine with chlorine reduces electronegativity and polarizability, leading to lower reactivity in nucleophilic substitutions. Chloro-silanes are generally more stable but require harsher conditions for reactions like hydrolysis or alkylation compared to bromo-silanes .

- Iodo(dimethyl)octylsilane : Iodine’s larger atomic radius increases bond length, weakening the Si–I bond. This enhances reactivity but reduces thermal stability. Bromo-silanes strike a balance between reactivity and stability, making them preferable in controlled syntheses .

Brominated Non-Silane Compounds

- Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 175137-54-9): This bromo-substituted pyrazole derivative shares reactivity enhancements from bromine but differs in backbone structure. The ester group in this compound increases solubility in polar aprotic solvents, whereas the octyl chain in Bromo(dimethyl)octylsilane favors nonpolar environments .

- 8-Bromo-1,4-dioxaspiro[4.5]decane (CAS 1257996-82-9) : A brominated spiro compound with a similarity score of 0.89 to this compound. Its rigid spiro structure limits conformational flexibility, unlike the linear octyl chain in the silane derivative, which enhances steric accessibility .

Functional Comparisons

Reactivity in Alkylation Reactions

This compound acts as an alkylating agent due to the labile Si–Br bond. Compared to α-bromo ketones (used in guanine alkylation studies), silane-based bromides exhibit milder reactivity, reducing side reactions in stereospecific syntheses. For example, α-bromo ketones require basic conditions for guanine alkylation, whereas silane bromides can operate under neutral or acidic conditions .

Stability and Degradation

The stability hierarchy for halogenated compounds is: butane > nitrogen/oxygen/hydroxyl > chloro > bromo > mixed chloro-bromo derivatives . This compound’s stability is intermediate, making it suitable for applications requiring moderate shelf life but controlled reactivity. In contrast, chloro-silanes are preferred for long-term storage.

Solubility and Phase Behavior

- This compound’s octyl chain grants high solubility in hydrocarbons and chlorinated solvents, similar to ethyl bromoacetate derivatives .

- Comparatively, spiro-bromo compounds (e.g., 8-Bromo-1,4-dioxaspiro[4.5]decane) exhibit lower solubility in nonpolar media due to their oxygen-rich, polar frameworks .

Data Tables

Table 1: Stability and Reactivity Comparison

| Compound | Halogen | Stability (Relative) | Reactivity in SN2 | Key Application |

|---|---|---|---|---|

| This compound | Br | Moderate | High | Surface functionalization |

| Chloro(dimethyl)octylsilane | Cl | High | Low | Polymer crosslinking |

| Ethyl bromoacetate | Br | Low | Very High | Pharmaceutical synthesis |

Table 2: Structural and Solubility Profiles

| Compound (CAS) | Backbone | Solubility Profile | Similarity Score |

|---|---|---|---|

| This compound | Silane + octyl | Nonpolar solvents | Reference |

| 1257996-82-9 | Spiro dioxane | Polar aprotic solvents | 0.89 |

| 175137-54-9 | Pyrazole-ester | Polar and chlorinated solvents | N/A |

Research Findings and Implications

- Reactivity-Selectivity Trade-off : this compound’s balance between reactivity and steric hindrance makes it superior to chloro analogues in reactions requiring mild conditions .

- Synthetic Versatility: Its compatibility with diverse solvents broadens utility in coatings and nanomaterials, unlike rigid spiro compounds .

- Limitations : Lower thermal stability compared to chloro-silanes necessitates careful handling in high-temperature processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.